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molecular formula C5H7BrN2O B1375337 6-Aminopyridin-3-ol hydrobromide CAS No. 330473-75-1

6-Aminopyridin-3-ol hydrobromide

Cat. No. B1375337
M. Wt: 191.03 g/mol
InChI Key: NNLBTWHWLQVYFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08940741B2

Procedure details

To a microwave flask containing 6-aminopyridin-3-ol hydrobromide (700 mg, 3.66 mmol) and 1-chloro-2-methyl-2-propanol (597 mg, 5.5 mmol) in anhydrous dimethylformamide (17 ml) was added cesium carbonate (3.7 g, 11.4 mmol) and the material was heated in a microwave oven at 140° C. for 3 hours. The vial was cooled to ambient and the solvent was concentrated in vacuo (rotary evaporator/mechanical pump). The residue was taken up in methylene chloride and filtered to remove insolubles, rinsing well with methylene chloride. The crude material was purified by HPLC on silica gel, eluting with a gradient of 2% to 10% methanol/methylene chloride to provide the desired product as a orange-brown viscous oil which solidified on standing (449 mg). MS (H+)=183 m/e.
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
597 mg
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Name
cesium carbonate
Quantity
3.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br.[NH2:2][C:3]1[N:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1.Cl[CH2:11][C:12]([CH3:15])([OH:14])[CH3:13].C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C)C=O>[NH2:2][C:3]1[N:8]=[CH:7][C:6]([O:9][CH2:11][C:12]([CH3:15])([OH:14])[CH3:13])=[CH:5][CH:4]=1 |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
700 mg
Type
reactant
Smiles
Br.NC1=CC=C(C=N1)O
Name
Quantity
597 mg
Type
reactant
Smiles
ClCC(C)(O)C
Name
Quantity
17 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
cesium carbonate
Quantity
3.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The vial was cooled to ambient and the solvent
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo (rotary evaporator/mechanical pump)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove insolubles
WASH
Type
WASH
Details
rinsing well with methylene chloride
CUSTOM
Type
CUSTOM
Details
The crude material was purified by HPLC on silica gel
WASH
Type
WASH
Details
eluting with a gradient of 2% to 10% methanol/methylene chloride

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=N1)OCC(C)(O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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